molecular formula C16H16N2O3 B5858837 1-(2-Acetylphenyl)-3-(4-methoxyphenyl)urea

1-(2-Acetylphenyl)-3-(4-methoxyphenyl)urea

Cat. No.: B5858837
M. Wt: 284.31 g/mol
InChI Key: WXUHAMFKYRVZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Acetylphenyl)-3-(4-methoxyphenyl)urea is an organic compound with the molecular formula C16H16N2O3 It is characterized by the presence of an acetyl group attached to a phenyl ring and a methoxyphenyl group attached to a urea moiety

Properties

IUPAC Name

1-(2-acetylphenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(19)14-5-3-4-6-15(14)18-16(20)17-12-7-9-13(21-2)10-8-12/h3-10H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUHAMFKYRVZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetylphenyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 2-acetylphenyl isocyanate with 4-methoxyaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

1-(2-Acetylphenyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: 1-(2-Carboxyphenyl)-3-(4-methoxyphenyl)urea.

    Reduction: 1-(2-Acetylphenyl)-3-(4-aminophenyl)urea.

    Substitution: 1-(2-Acetylphenyl)-3-(4-hydroxyphenyl)urea.

Scientific Research Applications

1-(2-Acetylphenyl)-3-(4-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Acetylphenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets in cells. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Acetylphenyl)-3-(4-hydroxyphenyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(2-Carboxyphenyl)-3-(4-methoxyphenyl)urea: Similar structure but with a carboxy group instead of an acetyl group.

Uniqueness

1-(2-Acetylphenyl)-3-(4-methoxyphenyl)urea is unique due to the presence of both an acetyl group and a methoxyphenyl group, which confer specific chemical and biological properties. Its unique structure allows it to interact with different molecular targets and exhibit distinct activities compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.